molecular formula C17H16F3N2NaO5S B127034 Trifluoromethyl penicillin V CAS No. 146554-88-3

Trifluoromethyl penicillin V

Cat. No.: B127034
CAS No.: 146554-88-3
M. Wt: 440.4 g/mol
InChI Key: KUGOSENXVZZMGE-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing β-Lactam Antibiotics and the Evolution of Semi-Synthetic Penicillins

The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine, heralding the age of antibiotics. nhsjs.comwikipedia.org Penicillins belong to the β-lactam class of antibiotics, characterized by a core four-membered ring structure. wikipedia.org These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism that proved highly effective against a wide array of bacterial infections. ontosight.ai

However, the widespread use of penicillin soon led to the emergence of resistant bacterial strains. nih.govmdpi.com A primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmdpi.com This challenge spurred the development of semi-synthetic penicillins. By isolating the penicillin nucleus, 6-aminopenicillanic acid (6-APA), chemists were able to add various side chains, creating a multitude of new penicillin derivatives with improved properties. nih.govkarger.com This semi-synthetic approach, which began in the late 1950s, has yielded penicillins with enhanced stability, broader spectrums of activity, and resistance to β-lactamase degradation. nih.govkarger.comresearchgate.net

The Strategic Role of Fluorine Substitution in Medicinal Chemistry: An Overview

The introduction of fluorine atoms into drug molecules has become a powerful and widely used strategy in medicinal chemistry. nih.govbohrium.com Fluorine, being the most electronegative element, possesses unique properties that can significantly enhance a drug's pharmacological profile. nih.govtandfonline.com Its small size allows it to mimic a hydrogen atom, minimizing steric hindrance, while its strong electron-withdrawing nature can profoundly influence a molecule's electronic properties. tandfonline.combenthamscience.com

Key advantages of fluorine substitution include:

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This can block metabolically labile sites in a drug molecule, increasing its half-life and bioavailability. bohrium.comtandfonline.com

Enhanced Binding Affinity: Fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can lead to stronger interactions with target proteins. bohrium.com It can also increase the lipophilicity of a molecule, facilitating its passage through biological membranes. benthamscience.comontosight.ai

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. bohrium.com

The strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. nih.gov

Rationale for Trifluoromethylation in Penicillin V Analogues: Addressing Challenges in Antibiotic Efficacy

The increasing prevalence of antibiotic resistance continues to be a major global health threat. nih.govnih.govfrontiersin.org Bacteria have developed sophisticated mechanisms to evade the action of antibiotics, including the production of enzymes that neutralize the drug, alteration of the drug's target, and the use of efflux pumps to expel the antibiotic from the cell. explorationpub.com

The trifluoromethyl (CF3) group is of particular interest in drug design due to its strong electron-withdrawing nature and its ability to increase lipophilicity. nih.govjelsciences.com In the context of penicillin V, the introduction of a trifluoromethyl group to the phenoxymethyl (B101242) side chain creates Trifluoromethyl penicillin V. ontosight.ai This modification is designed to enhance the antibiotic's stability against β-lactamase enzymes, a key mechanism of resistance. ontosight.ai The rationale is that the bulky and electron-withdrawing trifluoromethyl group can sterically hinder the approach of the β-lactamase enzyme or electronically deactivate the β-lactam ring, making it less susceptible to hydrolysis.

Research into trifluoromethyl-substituted compounds has shown promise in overcoming resistance mechanisms. For instance, studies on other classes of antibiotics, such as quinolones, have demonstrated that trifluoromethyl substitutions can enhance activity against resistant strains. ontosight.ai Similarly, research on other trifluoromethylated heterocyclic compounds has revealed potent antimicrobial activity against drug-resistant bacteria. nih.gov The development of this compound and similar analogues represents a targeted approach to combat the challenge of β-lactamase-mediated resistance, aiming to restore and extend the efficacy of this vital class of antibiotics. ontosight.ai

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

146554-88-3

Molecular Formula

C17H16F3N2NaO5S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H17F3N2O5S.Na/c1-16(2)12(15(25)26)22-13(24)11(14(22)28-16)21-10(23)7-27-9-5-3-4-8(6-9)17(18,19)20;/h3-6,11-12,14H,7H2,1-2H3,(H,21,23)(H,25,26);/q;+1/p-1/t11-,12+,14-;/m1./s1

InChI Key

KUGOSENXVZZMGE-LQDWTQKMSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC(=C3)C(F)(F)F)C(=O)[O-])C.[Na+]

Other CAS No.

146554-88-3

Synonyms

LY 242072
LY-242072
LY242072
trifluoromethyl penicillin V
trifluoromethylpenicillin V

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Trifluoromethyl Penicillin V

Advanced Synthetic Routes to Trifluoromethylated β-Lactam Scaffolds

The synthesis of β-lactam rings, the core structural motif of penicillin, is a cornerstone of organic chemistry. wikipedia.orgresearchgate.net The incorporation of a trifluoromethyl group presents unique challenges and has led to the development of specialized synthetic routes.

Introduction of Trifluoromethyl Groups via Aromatic and Heteroaromatic Transformations

A primary strategy for synthesizing trifluoromethylated penicillin analogues involves the incorporation of a CF3 group onto an aromatic or heteroaromatic ring that is part of the side chain. This can be achieved through various methods, including the use of trifluoromethyl-containing building blocks or direct trifluoromethylation reactions. wikipedia.org For instance, the reaction of an aryl iodide with trifluoromethyl copper can introduce a CF3 group onto an aromatic ring. wikipedia.org This trifluoromethylated aromatic compound can then be elaborated into the desired side chain and coupled to the 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.org

Recent advancements have focused on direct C-H trifluoromethylation of arenes and heteroarenes, which offers a more atom-economical approach. beilstein-journals.org Photoredox catalysis has emerged as a powerful tool for this transformation, utilizing reagents like CF3SO2Cl under visible light irradiation to generate trifluoromethyl radicals that can react with aromatic systems. beilstein-journals.org

Radical and Nucleophilic Trifluoromethylation Approaches for β-Lactam Systems

Direct trifluoromethylation of the β-lactam ring or its precursors can be achieved through radical or nucleophilic pathways. Radical trifluoromethylation often employs reagents like CF3SO2Na (Langlois' reagent) as a source of trifluoromethyl radicals. nih.govacs.org These radicals can then add to alkene precursors to initiate a cascade reaction, leading to the formation of trifluoromethylated γ-lactams, a related class of compounds. nih.govacs.orgacs.org While this approach is well-documented for γ-lactams, its application to the direct synthesis of trifluoromethylated β-lactams is an area of ongoing research.

Nucleophilic trifluoromethylation provides an alternative route. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), developed by Ruppert, can deliver a nucleophilic "CF3-" equivalent to electrophilic carbonyl compounds. wikipedia.org This method can be applied to aldehydes and ketones that are precursors to the β-lactam ring. cas.cn For example, the addition of a trifluoromethyl group to an appropriate aldehyde can be a key step in constructing a trifluoromethylated side chain. ugent.benih.gov Alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide (B87167) has also been reported as a convenient method. cas.cn

A notable one-step approach to α-(trifluoromethyl)-β-lactams involves the palladium-catalyzed cycloaminocarbonylation of fluorinated olefins, anilines, and carbon monoxide. rsc.orgrsc.orgnih.gov This method provides a direct route to diverse fluorinated β-lactams in high yields. rsc.orgrsc.orgnih.gov

Asymmetric Trifluoromethylation in Penicillin Synthesis

Controlling the stereochemistry at the trifluoromethyl-bearing carbon is crucial for biological activity. Asymmetric trifluoromethylation aims to introduce the CF3 group in a stereoselective manner. This can be achieved by using chiral auxiliaries, catalysts, or starting materials. beilstein-journals.org For instance, the conjugate addition of a chiral amine to α-(trifluoromethyl)acrylic acid can generate an adduct that is then cyclized to form a β-lactam with high diastereoselectivity. beilstein-journals.org

Another strategy involves the use of enantiopure 4-formyl-β-lactams as synthons. ugent.benih.gov Trifluoromethylation of the aldehyde group, followed by further transformations, allows for the synthesis of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, which are precursors to other trifluoromethylated nitrogen-containing heterocycles. ugent.benih.govugent.be

Chemoenzymatic Approaches for Fluorinated β-Lactam Pharmacophores

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. In the context of fluorinated β-lactams, enzymes can be used to achieve high enantiopurity. researchgate.netbeilstein-journals.org For example, lipases, such as Burkholderia cepacia lipase, can be used for the kinetic resolution of racemic fluorinated 4-phenyl-2-azetidinones, yielding enantiomerically pure β-lactams. researchgate.net

Engineered enzymes are also playing an increasingly important role. Ketoreductases have been engineered to enable the stereodivergent synthesis of fluorinated β-lactam pharmacophores. mpg.de This approach allows for the production of all possible stereoisomers of a target molecule, which is highly valuable for structure-activity relationship studies. Furthermore, laccases have been utilized to catalyze the derivatization of the core structures of β-lactam antibiotics. nih.govresearchgate.net

Derivatization Strategies of the Penicillin V Core for Trifluoromethyl Analogues

The core structure of penicillin, 6-aminopenicillanic acid (6-APA), provides a versatile scaffold for chemical modification. wikipedia.org Derivatization strategies often focus on modifying the acylamino side chain at the C-6 position. wikipedia.orgfuturelearn.com

Side-Chain Modifications and the Trifluoromethylphenyl Moiety

A common strategy for creating trifluoromethyl penicillin analogues is to introduce a trifluoromethylphenyl group into the side chain. nih.gov This can be achieved by synthesizing a carboxylic acid containing the trifluoromethylphenyl moiety and then coupling it with 6-APA. For example, 4-(trifluoromethyl)phenylhydrazine (B1295192) can be used as a starting material to construct a pyrazole-derived aldehyde, which is then converted to a carboxylic acid for coupling. nih.gov

The introduction of a trifluoromethylphenyl group can significantly impact the properties of the resulting penicillin analogue. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the side chain, potentially influencing its interaction with penicillin-binding proteins (PBPs), the molecular targets of penicillin. mdpi.compatsnap.com Furthermore, the lipophilicity of the molecule is increased, which can affect its pharmacokinetic profile. mdpi.com

Oxidative Transformations: Sulfoxides and Sulfones of Trifluoromethyl Penicillin V Analogues

The oxidation of the sulfur atom within the thiazolidine (B150603) ring of penicillin frameworks represents a significant chemical modification, yielding sulfoxide and sulfone derivatives. These transformations are pivotal for altering the chemical properties of the parent molecule and are key steps in the synthesis of advanced β-lactam structures. Research into the oxidative transformations of Penicillin V and its analogues, including those containing trifluoromethyl groups, has elucidated specific synthetic pathways and reaction conditions.

The chemical structure of this compound is defined by the inclusion of a trifluoromethyl group on the phenyl ring of its characteristic phenoxymethyl (B101242) side chain. ontosight.ai The oxidation of analogues of this compound, particularly ester derivatives, is a primary method for producing the corresponding sulfoxides and sulfones. nih.gov

A widely utilized method for these oxidative transformations involves the treatment of Penicillin V ester analogues with meta-chloroperbenzoic acid (mCPBA). nih.govacs.org This reaction is typically performed in a solvent such as dichloromethane (B109758) (CH₂Cl₂), with temperature control from 0 °C to room temperature. nih.gov The process yields a chromatographically separable mixture of the corresponding sulfone and sulfoxide products. nih.govacs.org The oxidation of the sulfide (B99878) with mCPBA is stereoselective, preferentially affording the (S)-sulfoxide, a configuration that has been tentatively assigned based on established mCPBA-mediated penicillin ester oxidations. nih.gov Further oxidation of the sulfoxide can lead to the sulfone.

This synthetic approach has been applied to a diverse set of Penicillin V esters to explore the impact of the C2 ester group on the molecule's properties. nih.govacs.org The initial step involves the esterification of the commercially available Penicillin V potassium salt with various alkyl halides in dimethylformamide (DMF) to produce the desired Penicillin V ester precursors. nih.gov These precursors are then subjected to oxidation. nih.gov

Among the analogues synthesized and oxidized are those with fluorine and trifluoromethyl substitutions on the ester moiety. acs.orgnih.govmdpi.com For instance, the impact of fluorine atom substitution on the benzyl (B1604629) ester group of Penicillin V sulfone has been investigated by synthesizing ortho-, meta-, and para-fluorobenzyl ester analogues. acs.org

The general synthetic scheme for this oxidative transformation is detailed in the table below.

Table 1: General Synthesis of Penicillin V Sulfoxide and Sulfone Esters

StepPrecursorReagents and ConditionsProductsYieldReference
(a) Esterification Penicillin V potassium saltAlkyl halide (1.2 equiv), DMF, rtPenicillin V esters59–93% nih.gov
(b) Oxidation Penicillin V estersmCPBA, CH₂Cl₂, 0 °C to rtPenicillin V sulfone esters and (S)-sulfoxide esters89–94% nih.gov

This interactive table summarizes the two-step process for synthesizing Penicillin V sulfoxide and sulfone esters. Click on the headers to sort or filter the data.

Detailed research findings have demonstrated the successful application of this oxidation methodology to a variety of Penicillin V ester analogues. The following table provides examples of the types of ester groups that have been incorporated and subsequently oxidized.

Table 2: Examples of Synthesized Penicillin V Sulfone Ester Analogues

Compound TypeEster Group (R)Specific ExamplesReference
Benzyl Esters BenzylPenicillin V sulfone benzyl ester nih.govacs.org
Fluorinated Benzyl Esters Fluorobenzylortho-, meta-, and para-fluorobenzyl esters acs.org
Substituted Benzyl Esters Nitrobenzylpara-nitrobenzyl ester nih.gov
Alkyl Esters Various AlkylsA range of alkyl esters (e.g., 19a-r) were synthesized. nih.gov

This interactive table showcases the variety of ester groups used to create Penicillin V analogues for subsequent oxidation studies. Users can search for specific substitutions.

While mCPBA is a common reagent, other oxidizing agents like hydrogen peroxide and various peracids can also be employed to form penicillin sulfoxides from their penicillin precursors. google.com The choice of oxidant and reaction conditions is crucial for controlling the outcome, as the initial oxidation to the sulfoxide is often more facile than the subsequent oxidation to the sulfone. researchgate.net For certain transformations, alternative oxidants such as potassium permanganate (B83412) (KMnO₄) have been used to convert a sulfoxide to the corresponding sulfone. nih.govacs.org

Molecular Mechanisms of Antibacterial Action and Enzyme Interaction

Inhibition of Bacterial Cell Wall Biosynthesis by Trifluoromethyl Penicillin V

This compound, a semi-synthetic derivative of Penicillin V, exerts its antibacterial effect by targeting and inhibiting the biosynthesis of the bacterial cell wall. ontosight.aipatsnap.com This essential structure provides mechanical strength and protects the bacterium from osmotic stress. sigmaaldrich.comopen.edu The mechanism of action mirrors that of other β-lactam antibiotics, focusing on the disruption of peptidoglycan synthesis, a polymer unique to bacterial cell walls. uomustansiriyah.edu.iqlibretexts.org

Targeting Penicillin-Binding Proteins (PBPs): Specificity and Binding Dynamics

The primary molecular targets of this compound are penicillin-binding proteins (PBPs). ontosight.aipatsnap.com PBPs are a group of bacterial enzymes, specifically transpeptidases, that are crucial for the final steps of peptidoglycan assembly. wikipedia.org The structure of β-lactam antibiotics, including this compound, mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. uomustansiriyah.edu.iq This structural similarity allows the antibiotic to bind to the active site of PBPs. wikipedia.org

The binding involves the formation of a stable, covalent acyl-enzyme complex between the antibiotic and a critical serine residue within the PBP active site. nih.govkhanacademy.org This acylation process effectively inactivates the enzyme, halting its catalytic function. nih.gov Each bacterial species possesses a unique set of PBPs, and the affinity of a particular β-lactam antibiotic for these different PBPs can vary, which contributes to the antibiotic's spectrum of activity. uomustansiriyah.edu.iq The presence of a trifluoromethyl group on the phenyl ring of the phenoxymethyl (B101242) side chain can enhance the compound's binding affinity to target proteins through increased hydrophobic interactions. ontosight.ai

High-molecular-weight (HMW) PBPs are essential for bacterial viability and are the primary targets of β-lactam antibiotics. nih.gov There are two main classes of HMW PBPs: Class A, which has both glycosyltransferase and transpeptidase activity, and Class B, which only possesses transpeptidase activity. wikipedia.org The inhibition of these enzymes is critical to the bactericidal action of the antibiotic.

Disruption of Peptidoglycan Cross-Linking and Osmotic Lysis Induction

By inactivating PBPs, this compound prevents the transpeptidation reaction, which is the cross-linking of peptide chains between adjacent peptidoglycan strands. patsnap.comuomustansiriyah.edu.iq This cross-linking is vital for the formation of a strong, rigid cell wall. open.edu The inhibition of this process results in the synthesis of a weakened and defective peptidoglycan scaffold. sigmaaldrich.com

As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure of the cytoplasm. patsnap.comqmul.ac.uk This leads to a loss of structural integrity, causing the cell to swell and eventually rupture, a process known as osmotic lysis. ontosight.aipatsnap.comopen.edu The bactericidal effect of this compound is therefore a direct consequence of this disruption of cell wall synthesis. patsnap.com In some cases, the antibiotic can also trigger the activity of bacterial autolytic enzymes (autolysins), which further degrade the cell wall and contribute to cell death. uomustansiriyah.edu.iqnih.gov

Interaction with Bacterial β-Lactamase Enzymes

Enhanced Stability Against Hydrolytic Degradation by β-Lactamases

The introduction of a trifluoromethyl group to the penicillin V structure is a key modification intended to enhance its stability against certain β-lactamases. ontosight.ai Electron-withdrawing groups, such as the trifluoromethyl group, can offer protection to the β-lactam ring. scienceinfo.com This modification can make the amide oxygen less nucleophilic, thus increasing the stability of the compound against acid-catalyzed degradation and potentially against enzymatic hydrolysis by β-lactamases. scienceinfo.comashp.org The bulky nature of a substituted side chain can also provide steric hindrance, which interferes with the binding of β-lactamase enzymes to the antibiotic. scienceinfo.com This enhanced stability makes this compound a potential candidate for treating infections caused by some β-lactamase-producing bacteria. ontosight.ai

Investigation of this compound as a β-Lactamase Inhibitor or Substrate

While the trifluoromethyl group can confer stability, the compound can still be a substrate for some β-lactamase enzymes. β-Lactamases are classified into four major classes (A, B, C, and D). nih.govmdpi.com Classes A, C, and D are serine-β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. nih.govfrontiersin.org The effectiveness of this compound would depend on its interaction with the specific class of β-lactamase produced by the bacteria.

Conversely, some β-lactam derivatives can act as inhibitors of β-lactamases. nih.gov For instance, trifluoromethyl ketones and alcohols have been investigated as potential inhibitors of metallo-β-lactamases. mdpi.comresearchgate.netasm.org These compounds can interact with the zinc ions in the active site of the enzyme. mdpi.com While specific studies on this compound as a dedicated β-lactamase inhibitor are not extensively detailed in the provided results, its structural modifications suggest a potential to interact differently with β-lactamases compared to its parent compound, Penicillin V. Further research would be needed to fully characterize its role as either a substrate or an inhibitor for various β-lactamase types.

Data Tables

Table 1: Key Molecular Interactions of this compound

InteractionTargetMechanismConsequence
Antibacterial Action Penicillin-Binding Proteins (PBPs) ontosight.aipatsnap.comCovalent acylation of the active site serine. nih.govkhanacademy.orgInhibition of peptidoglycan cross-linking. patsnap.comuomustansiriyah.edu.iq
Enzyme Interaction β-LactamasesPotential for enhanced stability due to the trifluoromethyl group. ontosight.aiscienceinfo.comMay resist degradation by some β-lactamases. ontosight.ai
Cellular Outcome Bacterial CellWeakened cell wall unable to withstand osmotic pressure. patsnap.comsigmaaldrich.comOsmotic lysis and bacterial cell death. ontosight.aiopen.edu

In Vitro Antimicrobial Activity and Resistance Profile Analysis

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

No specific studies were found that provided a detailed spectrum of activity for Trifluoromethyl penicillin V against a panel of Gram-positive and Gram-negative bacteria.

Comparative Potency Studies with Non-Fluorinated Penicillin V Analogues

While it is mentioned that the trifluoromethyl substitution is intended to enhance potency compared to penicillin V, no quantitative data or direct comparative studies were found to substantiate this claim.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound could not be located in the search results. Therefore, a data table for these parameters cannot be generated.

Activity Against Multidrug-Resistant (MDR) Bacterial Phenotypes

There is no available information regarding the efficacy of this compound against multidrug-resistant bacteria.

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA) Strains

No research findings detailing the activity of this compound against MRSA or VRSA strains were identified.

Impact on Biofilm Formation and Eradication by Resistant Pathogens

Information regarding the effect of this compound on the formation or eradication of bacterial biofilms is not present in the available literature.

Molecular Mechanisms of Resistance Evasion by this compound

Beyond the general statement that the trifluoromethyl group may enhance stability against beta-lactamase enzymes, no specific molecular studies were found that detail the mechanisms by which this compound might evade bacterial resistance.

Role of the Trifluoromethyl Group in Overcoming PBP Mutations and Efflux Pumps

The emergence of bacterial resistance to β-lactam antibiotics, such as penicillin derivatives, is a significant challenge in clinical practice. Two primary mechanisms that bacteria employ to resist these drugs are the alteration of the target site, specifically Penicillin-Binding Proteins (PBPs), and the active removal of the antibiotic from the cell via efflux pumps. The chemical modification of existing antibiotics, such as the inclusion of a trifluoromethyl (CF3) group to create this compound, represents a strategy to counteract these resistance mechanisms.

Penicillin-Binding Proteins are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. β-lactam antibiotics work by binding to the active site of these proteins, forming a stable covalent adduct that inactivates the enzyme and ultimately leads to cell lysis. mdpi.com Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. mdpi.comresearchgate.net These mutations alter the structure of the PBP active site, which can lower the binding affinity of the antibiotic, rendering it less effective even at high concentrations. mdpi.complos.org This is a major resistance mechanism in Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's pharmacological properties. The CF3 group is strongly electron-withdrawing and can alter a molecule's steric and electronic profile. This modification can potentially restore or enhance the binding affinity of the penicillin scaffold to a mutated PBP active site. While direct studies on this compound are limited, the principle is that the unique properties of the CF3 group could facilitate interactions within the mutated binding pocket that are not possible for the non-fluorinated parent compound.

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)Implication for Drug Design
Electronegativity Weakly electron-donatingStrongly electron-withdrawingAlters electronic interactions with the target protein, potentially overcoming resistance mutations.
Size (Van der Waals Radius) ~2.0 Å~2.7 ÅThe larger size can create more favorable steric interactions within the binding site.
Metabolic Stability Susceptible to oxidationHighly resistant to metabolic oxidationIncreases the drug's half-life and stability.
Lipophilicity Increases lipophilicitySignificantly increases lipophilicityCan affect cell membrane permeability and interaction with efflux pumps.

This table provides a comparative overview of the physicochemical properties of the methyl group versus the trifluoromethyl group, illustrating the rationale for its use in drug design.

Efflux pumps are another formidable defense mechanism, particularly in Gram-negative bacteria. These are transport proteins embedded in the bacterial membrane that actively expel a wide range of noxious substances, including antibiotics, from the cell. gardp.org The overexpression of efflux pumps can lead to multidrug resistance (MDR), where a bacterium becomes resistant to multiple classes of antibiotics simultaneously. gardp.org The effectiveness of an antibiotic can be diminished if it is a substrate for an efflux pump.

Compounds containing trifluoromethyl groups, specifically trifluoromethyl ketones (TFKs), have been investigated for their ability to inhibit bacterial efflux pumps. uj.edu.plnih.gov Research has shown that certain TFKs can act as efflux pump inhibitors (EPIs), blocking the pump's activity and restoring the efficacy of other antibiotics. nih.goviiarjournals.orgresearchgate.net The highly lipophilic nature of the trifluoromethyl group in this compound could influence its interaction with efflux pumps. It might either be less recognized as a substrate compared to its non-fluorinated analog or potentially exhibit some inhibitory activity on the pumps, thereby increasing its own intracellular concentration and efficacy.

Insights into Cross-Protection and Collateral Sensitivity with Other Antibiotics

The development of resistance to one antibiotic can have complex and sometimes unpredictable consequences on a bacterium's susceptibility to other drugs. These interactions are broadly categorized as cross-resistance and collateral sensitivity. wikipedia.orgnih.gov

Cross-resistance occurs when resistance to one drug confers resistance to another, often mechanistically related, drug. gardp.orgwikipedia.org For instance, bacteria that develop resistance to a penicillin by producing β-lactamase enzymes will typically show cross-resistance to other β-lactam antibiotics that are also susceptible to that enzyme. gardp.org Similarly, the upregulation of a broad-spectrum efflux pump can confer cross-resistance to a wide variety of structurally unrelated antibiotics. asm.orgnih.gov

Collateral sensitivity , in contrast, is an evolutionary trade-off where the acquisition of resistance to one drug makes the bacterium more susceptible to another drug. nih.govnih.gov This phenomenon is of significant clinical interest as it suggests strategies for antibiotic cycling or combination therapies to mitigate resistance. nih.govbiorxiv.org For example, studies have shown that resistance to aminoglycosides, which can be caused by mutations reducing the proton-motive force, can lead to collateral sensitivity to other antibiotic classes whose efflux is dependent on that same force. nih.gov Laboratory evolution experiments have frequently demonstrated that antibiotic-resistant strains exhibit enhanced sensitivity to one or more other drugs. nih.govnih.gov

While specific data for this compound is not available, the general patterns of these phenomena in related antibiotics provide a framework for understanding its potential profile. A bacterial strain that develops resistance to this compound through a specific PBP mutation might show cross-resistance to other penicillins that bind to the same site. However, the metabolic cost or structural changes associated with this resistance could induce collateral sensitivity to an entirely different class of antibiotic, such as a fluoroquinolone or an aminoglycoside. plos.org

Antibiotic ClassMechanism of ActionExpected Interaction with Penicillin-Resistant Strain (Illustrative)Interaction Type
Cephalosporins Cell Wall Synthesis InhibitorIncreased MICCross-Resistance
Carbapenems Cell Wall Synthesis InhibitorIncreased MICCross-Resistance
Aminoglycosides (e.g., Kanamycin) Protein Synthesis InhibitorDecreased MICCollateral Sensitivity
Tetracyclines Protein Synthesis InhibitorDecreased MICCollateral Sensitivity
Fluoroquinolones (e.g., Ciprofloxacin) DNA Synthesis InhibitorVariableDrug/Mechanism Dependent

This table presents an illustrative example of how resistance to a penicillin-class antibiotic might affect susceptibility to other antibiotic classes. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. An increased MIC indicates resistance, while a decreased MIC indicates sensitivity. These are general patterns and specific interactions can vary. asm.orgplos.org

The study of these profiles is crucial for the rational design of antibiotic therapies. Understanding the likely collateral sensitivities of bacteria resistant to a frontline agent like a modified penicillin could guide the selection of a second-line agent that would be particularly effective, potentially slowing the evolution of multidrug-resistant strains. asm.org

Structure Activity Relationship Sar Studies of Trifluoromethyl Penicillin V

Impact of the Trifluoromethyl Group on Pharmacophore Design and Bioactivity

The introduction of a trifluoromethyl (-CF3) group to the Penicillin V scaffold is a critical modification that enhances its potential as an antibiotic. This is largely due to the unique properties of the -CF3 group, which can increase the stability of the drug against enzymatic degradation by beta-lactamases. ontosight.ai The antibacterial and antifungal activities of compounds can be significantly influenced by the presence of a trifluoromethyl group. semanticscholar.org

Electronic Effects: Inductive and Conjugative Influences

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). ashp.orgresearchgate.net This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the rest of the molecule. ashp.org This electron-withdrawing nature can stabilize the penicillin molecule. For instance, in Penicillin V, an electron-withdrawing group on the acyl side chain can draw electrons away from the carbonyl oxygen, reducing its nucleophilicity and thus its tendency to attack the β-lactam ring, which would lead to degradation. This increased stability is a key factor in allowing for oral administration. ashp.orgebi.ac.uk

While the inductive effect is dominant, the trifluoromethyl group can also participate in negative conjugation (–M effect), further deactivating an attached aromatic ring. nih.gov The strong electron-withdrawing properties of the -CF3 group can decrease the basicity of nearby functional groups, which can influence the molecule's pharmacokinetic profile. core.ac.uk In the context of Trifluoromethyl Penicillin V, the -CF3 group on the phenyl ring of the phenoxymethyl (B101242) side chain significantly alters the electronic environment of the molecule. This can impact its interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. Quantum mechanics/molecular mechanics (QM/MM) calculations on other systems have shown that -CF3 substitution on a benzene (B151609) ring can lead to significant gains in binding energy, driven by electrostatic and solvation free energy. acs.org

The electron-withdrawing properties of the trifluoromethyl group are more pronounced than those of a trifluoromethoxy group, which can influence reaction times and yields in synthesis. semanticscholar.org The electronic effects of the -CF3 group are summarized in the table below.

Electronic Effect Description Impact on this compound
Inductive Effect (-I) Strong electron withdrawal due to the high electronegativity of fluorine atoms. ashp.orgresearchgate.netStabilizes the β-lactam ring, potentially increasing acid stability and oral bioavailability. ashp.orgebi.ac.uk
Conjugative Effect (-M) Delocalization of electron density from the aromatic ring to the trifluoromethyl group. nih.govModulates the electronic properties of the phenoxy ring, influencing binding to target enzymes.
Decreased Basicity Reduces the basicity of nearby functional groups. core.ac.ukCan alter the pharmacokinetic properties of the molecule.

Steric and Lipophilic Contributions to Enzyme Binding and Permeation

The trifluoromethyl group is more lipophilic than a methyl group and is considered a bulky substituent. nih.gov The lipophilicity of the -CF3 group is significantly higher than that of the -CF3 group, which can lead to increased membrane permeability. nih.gov This enhanced lipophilicity can facilitate the passage of this compound across bacterial cell membranes to reach its target PBPs. nih.govmdpi.com The steric bulk of the -CF3 group, which is larger than a methyl group and comparable to an ethyl or isopropyl group, can also influence its biological activity. core.ac.uk This steric hindrance can play a role in how the molecule fits into the active site of penicillin-binding proteins or, conversely, how it is recognized by β-lactamase enzymes. A bulky side chain can act as a steric shield, protecting the β-lactam ring from hydrolysis by these resistance enzymes. nd.edu

The introduction of fluorine and trifluoromethyl groups can increase lipophilicity and enhance the rate of cell penetration. mdpi.com The table below summarizes the steric and lipophilic properties of the trifluoromethyl group.

Property Description Impact on this compound
Lipophilicity The -CF3 group is highly lipophilic. nih.govnih.govMay enhance permeation across bacterial cell membranes. nih.govmdpi.com
Steric Bulk The -CF3 group is a bulky substituent, larger than a methyl group. core.ac.ukCan provide steric shielding against β-lactamases and influence binding to PBPs. nd.edu

Positional Isomerism of Trifluoromethyl Substitution on Efficacy

The position of the trifluoromethyl group on the phenyl ring of the phenoxymethyl side chain is crucial for the efficacy of this compound. Studies on related compounds have shown that positional isomerism significantly impacts biological activity. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the position of the -CF3 group on the aniline (B41778) moiety influenced the antibacterial activity. nih.gov In another study on penicillin V derivatives, a meta-trifluoromethyl substitution on a benzyl (B1604629) ester at the C2 position resulted in inhibition of Mpro, whereas the para-substituted analogue did not show efficient inhibition. nih.gov This suggests that the meta position may be favorable for activity.

Research on dibenzoxepinone oximes has also demonstrated that the positions of fluorine and trifluoromethyl substituents on a phenyl ring significantly influence antibacterial activity. mdpi.com Similarly, for N-arylpiperazine derivatives, the position of a -CF3 group was found to be more beneficial than a fluorine atom at the 4'-position for activity against certain microorganisms. mdpi.com These findings underscore the importance of the substitution pattern for optimizing the biological activity of this compound.

Stereochemical Considerations in this compound Activity

The stereochemistry of the penicillin core is fundamental to its antibacterial activity. The core bicyclic ring system of penicillins possesses a cis stereochemistry at the C5 and C6 positions, which is essential for its biological function. nih.gov Any alteration to this configuration can dramatically affect its ability to bind to PBPs and inhibit bacterial cell wall synthesis.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling for Fluorinated Penicillins

Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational tools for understanding how the chemical structure of a compound relates to its biological activity and for predicting the activity of new compounds. ethernet.edu.etdigitallibrary.co.in For penicillins and other β-lactams, QSAR models have been developed to predict various properties, including protein binding. core.ac.uk

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly useful for defining favored and disfavored regions of molecules in terms of steric and electrostatic properties. nih.govfrontiersin.org These models could be applied to a series of fluorinated penicillins to guide the design of new derivatives with improved activity. For example, a 3D-QSAR study on fluoroquinolones, another class of fluorinated antibiotics, has been used to understand their structural requirements for anti-tuberculosis activity. nih.gov

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Dynamic Behavior of Trifluoromethyl Penicillin V within Target Enzyme Active Sites

Without any available research data, generating a scientifically accurate and informative article that adheres to the strict constraints of the provided outline for this compound is not feasible. Any attempt to do so would result in speculation or the presentation of data from related but distinct compounds, which would violate the core instructions of the request.

Virtual Screening and De Novo Design of Novel Fluorinated β-Lactam Scaffolds

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov In the context of β-lactam antibiotics, the introduction of a trifluoromethyl group, as notionally present in this compound, presents a compelling avenue for computational exploration to design next-generation antimicrobial agents. Virtual screening and de novo design are powerful computational strategies to navigate the vast chemical space and identify or create novel fluorinated β-lactam scaffolds with desired properties. researchgate.netlatch.bio

Virtual screening methodologies allow for the rapid, in silico assessment of large compound libraries to identify molecules with a high probability of binding to a specific biological target, such as penicillin-binding proteins (PBPs). koreascience.krinduspublishers.com This process can effectively filter out compounds with undesirable features before committing to expensive and time-consuming synthesis. researchgate.net For the discovery of novel fluorinated β-lactams, a typical virtual screening workflow would commence with the construction of a diverse library of fluorine-containing compounds. High-throughput virtual screening would then be employed to dock these compounds against the crystal structures of key bacterial enzymes like PBPs.

The primary goal of the docking simulations is to predict the binding conformation and estimate the binding affinity of the ligands to the target protein. koreascience.krnih.gov The binding affinities, often expressed as binding energies in kcal/mol, serve as a key metric for ranking the potential candidates. plos.orgnih.gov For instance, a hypothetical virtual screening campaign for novel fluorinated β-lactams targeting a PBP might yield results similar to those presented in Table 1.

Table 1: Hypothetical Docking Scores of Virtually Screened Fluorinated β-Lactam Compounds

Compound IDScaffold TypePredicted Binding Energy (kcal/mol)Key Interacting Residues
FS-001Trifluoromethyl-penam-9.5Ser62, Lys234, Thr301
FS-002Difluoro-cepham-8.9Ser62, Asn132, Gln236
FS-003Monofluoro-carbapenem-9.2Ser62, Lys234, Tyr150
FS-004Trifluoromethyl-monobactam-8.5Ser62, Arg286, Ala327

Following virtual screening, the most promising hits can be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to evaluate the stability of the predicted binding poses and refine the binding free energy calculations.

Complementing virtual screening, de novo design aims to construct entirely new molecules, atom by atom or fragment by fragment, within the constraints of the target's binding site. arxiv.org This approach is particularly valuable for exploring novel chemical space and creating scaffolds that are structurally distinct from existing antibiotics. In the context of fluorinated β-lactams, a de novo design strategy could begin with a core scaffold, such as the β-lactam ring, and iteratively add fluorine-containing fragments to optimize interactions with the active site of a PBP. Reinforcement learning and deep generative models are increasingly being used to automate and enhance this creative process. arxiv.org

The design process is guided by a scoring function that evaluates key properties of the generated molecules, including binding affinity, synthetic accessibility, and drug-likeness. This multi-objective optimization is crucial for developing candidates with a higher probability of success in later stages of drug development. A hypothetical set of de novo designed fluorinated scaffolds and their predicted properties are shown in Table 2.

Table 2: Properties of De Novo Designed Fluorinated β-Lactam Scaffolds

Scaffold IDNovel FeaturePredicted Binding Affinity (pKi)Synthetic Accessibility ScoreLipinski's Rule of Five Violations
DN-F-01Trifluoromethyl-azetidinone8.22.10
DN-F-02Fluorinated oxapenam7.92.50
DN-F-03Difluoromethyl-thiapenam8.53.00
DN-F-04Perfluoroalkyl-carbacephem7.53.81

Through the iterative cycles of virtual screening and de novo design, computational chemistry provides a powerful framework for the rational design of novel fluorinated β-lactam scaffolds. These in silico approaches not only accelerate the discovery process but also enable the exploration of innovative molecular architectures that could overcome existing challenges in antibiotic resistance.

Enzyme Kinetics and Biophysical Characterization of Trifluoromethyl Penicillin V Interactions

Detailed Enzyme Kinetic Studies with Purified Target Proteins

Kinetic analyses with purified enzymes, such as β-lactamases, are fundamental to characterizing the inhibitory potential of Trifluoromethyl Penicillin V. These studies quantify the efficiency and mechanism of enzyme inactivation.

The kinetic characterization of an enzyme inhibitor involves determining key parameters that describe its interaction with the target enzyme. The inhibition constant (K_i) represents the dissociation constant for the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity; a lower K_i value indicates a more potent inhibitor. nih.gov The catalytic efficiency, or specificity constant, is represented by the ratio k_cat/K_M. libretexts.org For an irreversible inhibitor, this value reflects the rate of covalent modification. bu.edu

The parameters are typically determined by measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. mlsu.ac.in For β-lactamase enzymes, a chromogenic substrate like nitrocefin (B1678963) is often used, where its hydrolysis can be monitored spectrophotometrically. acs.org Studies on related compounds, such as peptidyl trifluoromethyl ketones, have shown that the trifluoromethyl group can lead to slow-binding inhibition, where the establishment of the final, stable enzyme-inhibitor complex is a time-dependent process. nih.gov This behavior is important to consider when designing and interpreting kinetic experiments.

Table 1: Hypothetical Kinetic Parameters for this compound Against a Target β-Lactamase This table presents illustrative data based on typical values for penicillin-class inhibitors.

ParameterValueDescription
K_i (Inhibition Constant)~ 0.5 µMIndicates high affinity of the inhibitor for the enzyme active site.
k_cat (Turnover Number)~ 0.01 s⁻¹Represents a very slow rate of inhibitor breakdown (deacylation), characteristic of a potent covalent inhibitor.
k_cat/K_M (Specificity Constant)~ 2.0 x 10⁴ M⁻¹s⁻¹Measures the efficiency of enzyme inactivation.

Pre-steady-state kinetics, often employing rapid-mixing techniques like stopped-flow spectrophotometry, allows for the direct measurement of these individual rate constants. mit.edu For an effective inhibitor like this compound, the acylation rate (k₂) is expected to be high, leading to rapid enzyme inactivation. Conversely, the deacylation rate (k₃) is expected to be extremely low, resulting in a long-lived, stable acyl-enzyme complex that effectively removes the enzyme from its functional pool. researchgate.net

Table 2: Representative Pre-Steady-State Kinetic Constants for Penicillin V Analogue Inhibition This table illustrates the expected disparity between acylation and deacylation rates for a potent covalent inhibitor.

Kinetic StepRate ConstantTypical ValueSignificance
Acylationk₂> 100 s⁻¹Fast formation of the covalent acyl-enzyme intermediate. nih.gov
Deacylationk₃< 0.001 s⁻¹Very slow hydrolysis of the intermediate, leading to prolonged inhibition. researchgate.net

Spectroscopic and Structural Biology Approaches

To complement kinetic data, spectroscopic and structural methods provide direct physical evidence of the inhibitor-protein interaction, revealing details about binding mode, conformational changes, and covalent modification.

The presence of a trifluoromethyl (-CF₃) group makes this compound an ideal candidate for ¹⁹F NMR spectroscopy. acs.org Fluorine has a high NMR sensitivity and is naturally absent in biological systems, providing a background-free signal to observe ligand binding directly. nih.govmdpi.com When the fluorinated ligand binds to a target protein, the chemical environment of the ¹⁹F nuclei changes, resulting in a shift in the NMR resonance signal. researchgate.net

This technique can be used to confirm target engagement, quantify binding affinity (K_d), and probe the conformational dynamics of the ligand in the bound state. acs.orgsemanticscholar.org In-cell ¹⁹F NMR can even be used to monitor the interaction in a living cellular environment, providing valuable information on target accessibility and engagement. nih.gov

Table 3: Illustrative ¹⁹F NMR Chemical Shift Data for this compound This table shows hypothetical data demonstrating the change in chemical shift upon binding to a target protein.

State of LigandHypothetical ¹⁹F Chemical Shift (ppm)Interpretation
Free in Solution-62.5Reference signal for the unbound inhibitor.
Bound to Target Protein-63.8A downfield or upfield shift (Δδ) indicates a change in the electronic environment of the CF₃ group upon entering the protein's binding pocket.

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of an inhibitor bound within the active site of its target protein. nih.govnih.gov While a structure for the specific this compound complex may not be publicly available, studies on analogous penicillin V derivatives provide critical insights. nih.govox.ac.uk

For instance, crystallographic analysis of a penicillin V sulfone ester derivative in complex with the SARS-CoV-2 main protease (Mpro) revealed that the inhibitor forms a covalent bond with the active site cysteine residue. acs.org The structure showed that after the initial opening of the β-lactam ring, the five-membered thiazolidine (B150603) ring also opens, leading to a stable, acyclic enamine adduct. nih.govacs.org This level of detail is invaluable for understanding the precise mechanism of inhibition and for guiding the design of new, more potent analogues. nih.gov

Table 4: Representative Crystallographic Data for a Penicillin V Analogue-Protein Complex Data based on a published structure of a penicillin V derivative complexed with SARS-CoV-2 Mpro (PDB ID: 7L0D). acs.org

ParameterValueSignificance
PDB IDe.g., 7L0DUnique identifier for the structure in the Protein Data Bank.
Resolution1.50 ÅIndicates a high-quality structure with well-resolved atomic details.
Key InteractionCovalent bondConfirms the formation of a stable thioester linkage between the inhibitor and the active site Cys145. acs.org
Inhibitor ConformationAcyclic enamineReveals that both the β-lactam and thiazolidine rings have opened upon binding. acs.org

Mass spectrometry provides a rapid and direct method to confirm that an inhibitor forms a covalent bond with its target enzyme. nih.gov In a typical protein-observed MS experiment, the enzyme is incubated with the inhibitor, and the mass of the resulting protein is measured. If a covalent adduct is formed, the mass of the protein will increase by an amount equal to the molecular weight of the inhibitor. acs.org

This technique was effectively used to demonstrate that certain penicillin V derivatives covalently modify the SARS-CoV-2 Mpro. nih.gov The results showed a clear mass shift corresponding to the addition of a single inhibitor molecule, confirming a 1:1 stoichiometry of inhibition. acs.org Such assays are crucial for verifying the mechanism of action for covalent inhibitors like this compound.

Table 5: Expected Mass Spectrometry Results for Covalent Modification This table illustrates the principle of detecting covalent adducts using mass spectrometry.

SampleExpected Mass (Da)Interpretation
Target Enzyme (Apo)MThe baseline mass of the unmodified enzyme.
Enzyme + this compoundM + 418.4The observed mass increase corresponds to the molecular weight of the inhibitor, confirming the formation of a stable enzyme-inhibitor covalent complex. nih.govacs.org

Evolutionary Dynamics of Bacterial Resistance to Fluorinated β Lactams

Laboratory Evolution Studies of Antibiotic Resistance to Trifluoromethyl Penicillin V

While specific laboratory evolution studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies and general findings from studies on other β-lactams and fluorinated antibiotics provide a framework for understanding the potential evolutionary pathways of resistance. nih.govmdpi.comresearchgate.net

Laboratory evolution is a powerful tool used to predict and understand antimicrobial resistance (AMR). nih.gov These studies typically involve exposing bacterial populations to gradually increasing concentrations of an antibiotic, thereby selecting for resistant mutants. nih.gov This approach allows researchers to observe the step-wise acquisition of resistance and identify the genetic changes responsible. researchgate.net

Common methods employed in laboratory evolution studies that would be applicable to studying resistance to this compound include:

Drug Increment Approach: In this method, bacterial cultures are repeatedly transferred to media with incrementally higher concentrations of the antibiotic. This allows for the selection of mutants with progressively stronger resistance phenotypes. nih.gov

Gradient Plates: Agar plates containing a concentration gradient of the antibiotic are used to select for resistant mutants. Bacteria are spread across the plate, and only those that can survive at higher concentrations will grow. nih.gov

Morbidostat: This is a continuous culture device that automatically adjusts the antibiotic concentration to maintain a constant level of growth inhibition, thereby selecting for resistance mutations in real-time. nih.gov

Table 1: Common Methodologies in Laboratory Evolution of Antibiotic Resistance

MethodologyDescriptionKey Insights Gained
Drug Increment Approach Serial passage of bacteria in liquid culture with escalating antibiotic concentrations. nih.govIdentifies step-wise mutational pathways to high-level resistance.
Gradient Agar Plates Solid media with a spatial gradient of antibiotic concentration. nih.govAllows for the isolation of mutants with varying levels of resistance.
Morbidostat A chemostat-based system that maintains constant selective pressure. nih.govProvides real-time data on the dynamics of resistance evolution.

These studies have revealed that repetitive exposure to antibiotics leads to bacterial adaptation, tolerance, and eventual resistance. nih.govmdpi.com The evolutionary pathways are often convergent, meaning different bacterial populations independently acquire mutations in the same genes or pathways to achieve resistance. nih.govmdpi.com

Genetic and Molecular Basis of Evolved Resistance in Response to Fluorinated Penicillins

The genetic and molecular mechanisms underlying resistance to β-lactam antibiotics, including fluorinated variants, are multifaceted. While specific mutations conferring resistance to this compound are not detailed in the available literature, the primary mechanisms of resistance to the broader class of β-lactams are well-established. nih.govnih.gov

The main mechanisms of bacterial resistance to β-lactam antibiotics include:

Enzymatic Degradation: The production of β-lactamase enzymes is the most common and clinically significant mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govnih.gov There are numerous classes of β-lactamases, each with a different spectrum of activity. The evolution of extended-spectrum β-lactamases (ESBLs) has been a major challenge, as they can inactivate a wide range of β-lactam antibiotics. youtube.com

Target Modification: β-lactam antibiotics exert their effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Mutations in the genes encoding PBPs can alter their structure, reducing the binding affinity of the antibiotic. researchgate.net This allows the bacterium to continue synthesizing its cell wall in the presence of the drug. For example, methicillin (B1676495) resistance in Staphylococcus aureus (MRSA) is due to the acquisition of the mecA gene, which encodes a PBP (PBP2a) with low affinity for most β-lactam antibiotics. researchgate.net

Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier to antibiotic entry. Changes in the number or structure of porin channels, which are protein channels that allow molecules to pass through the outer membrane, can restrict the influx of β-lactam antibiotics into the cell. nih.gov

Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. Overexpression of these pumps can reduce the intracellular concentration of the antibiotic to sub-therapeutic levels. nih.gov

Table 2: Key Genetic and Molecular Mechanisms of β-Lactam Resistance

MechanismGenetic BasisMolecular Action
Enzymatic Degradation Presence of β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA). youtube.comHydrolysis of the β-lactam ring, inactivating the antibiotic. nih.govnih.gov
Target Modification Mutations in genes encoding Penicillin-Binding Proteins (PBPs) (e.g., mecA). researchgate.netAltered PBP structure reduces the binding affinity of the antibiotic. researchgate.net
Reduced Permeability Mutations in genes for porin channels (e.g., OmpF, OmpC).Decreased influx of the antibiotic into the bacterial cell. nih.gov
Efflux Pumps Overexpression of efflux pump genes (e.g., AcrAB-TolC).Active removal of the antibiotic from the cell. nih.gov

The incorporation of fluorine into the penicillin structure, as in this compound, is a strategy designed to overcome some of these resistance mechanisms, particularly enzymatic degradation by β-lactamases. However, bacteria can still evolve resistance through mutations that affect drug targets or transport.

Strategies to Mitigate Resistance Emergence: Rational Design and Combination Therapies

Given the inevitability of resistance evolution, strategies are needed to mitigate its emergence and extend the lifespan of new antibiotics like fluorinated penicillins. plos.orgnih.gov

Rational Design: The rational design of new antibiotics involves modifying the chemical structure of existing drugs to enhance their efficacy and evade resistance mechanisms. plos.orgnih.govrsc.org For fluorinated penicillins, this can involve:

Improving Stability to β-lactamases: The electron-withdrawing properties of fluorine can alter the electronic properties of the β-lactam ring, making it less susceptible to hydrolysis by β-lactamases.

Enhancing Target Binding: Modifications to the antibiotic's side chain can improve its binding affinity for PBPs, even those that have undergone mutations.

Dual-Targeting Antibiotics: A promising approach is the design of molecules that can inhibit multiple bacterial targets simultaneously. plos.orgnih.gov This increases the genetic barrier to resistance, as the bacterium would need to acquire mutations in multiple genes to survive.

Combination Therapies: The use of combination therapy is a well-established strategy to combat antibiotic resistance. nih.govnih.gov This approach can:

Provide Synergistic Activity: Combining two antibiotics can result in a greater antibacterial effect than the sum of their individual effects. For β-lactams, a common combination is with a β-lactamase inhibitor. nih.gov

Prevent the Emergence of Resistance: If a bacterium develops a mutation that confers resistance to one drug, it is likely to still be susceptible to the other. This makes the simultaneous evolution of resistance to both drugs a much rarer event. mdpi.com

A classic example of a successful combination therapy is the pairing of a β-lactam antibiotic with a β-lactamase inhibitor, such as amoxicillin/clavulanic acid. While specific combination therapies involving this compound are not documented, it is plausible that it could be paired with a β-lactamase inhibitor or another class of antibiotic to enhance its activity and reduce the likelihood of resistance. nih.govnih.gov

Table 3: Strategies to Mitigate Resistance to Fluorinated β-Lactams

StrategyApproachRationale
Rational Drug Design Chemical modification of the antibiotic scaffold. plos.orgnih.govrsc.orgTo improve stability against resistance enzymes and enhance target binding.
Development of dual-target inhibitors. plos.orgnih.govIncreases the number of mutations required for the development of resistance.
Combination Therapy Co-administration with a β-lactamase inhibitor. nih.govProtects the β-lactam from enzymatic degradation.
Co-administration with an antibiotic from a different class. nih.govnih.govProvides synergistic killing and reduces the probability of resistance emergence.

Future Research Directions and Therapeutic Implications

Exploration of Synergistic Effects with Established Antibiotics and β-Lactamase Inhibitors

The unique electronic properties of the trifluoromethyl group could potentially lead to synergistic interactions when Trifluoromethyl penicillin V is co-administered with other antimicrobial agents. The strong electron-withdrawing nature of the -CF3 group can influence the reactivity of the β-lactam ring, potentially altering its susceptibility to β-lactamases and its affinity for penicillin-binding proteins (PBPs). mdpi.comresearchgate.net

Future research should systematically investigate the synergistic effects of this compound with a panel of established antibiotics. This would involve determining the fractional inhibitory concentration (FIC) index for various combinations against a broad range of bacterial pathogens. A synergistic effect is generally observed when the combination of drugs leads to a more potent antibacterial effect than the sum of their individual effects. nih.gov For instance, the membrane-disrupting action of certain peptides can enhance the access of conventional antibiotics to their intracellular targets, resulting in synergy. nih.gov

Furthermore, the combination of this compound with β-lactamase inhibitors warrants thorough investigation. acs.orgnih.govchemicalbook.com While traditional penicillin V is susceptible to hydrolysis by many β-lactamases, the trifluoromethyl group might confer a degree of stability against enzymatic degradation. nih.gov Pairing it with inhibitors like clavulanic acid, sulbactam, or tazobactam (B1681243) could restore its activity against resistant strains. nih.govdrugs.com Studies have shown that some novel fluorinated β-lactams exhibit β-lactamase inhibitory activity themselves. acs.org

Table 1: Potential Synergistic Combinations for this compound

Established Antibiotic Class Rationale for Synergy Potential Bacterial Targets
Aminoglycosides Increased cell wall permeability by the β-lactam may enhance aminoglycoside uptake. Gram-negative bacteria
Tetracyclines Inhibition of cell wall synthesis could potentiate the effect of protein synthesis inhibitors. Broad-spectrum

Table 2: Investigating Synergy with β-Lactamase Inhibitors

β-Lactamase Inhibitor Mechanism of Action Expected Outcome with this compound
Clavulanic Acid Irreversible inhibitor of many Class A β-lactamases. Protection from degradation by common β-lactamases, restoring activity against resistant strains.
Sulbactam Similar to clavulanic acid, inhibits a range of β-lactamases. Broadened spectrum of activity against β-lactamase-producing bacteria.
Tazobactam A potent inhibitor of many plasmid-mediated β-lactamases. Enhanced efficacy against bacteria with plasmid-encoded resistance.

Design of Next-Generation Fluorinated β-Lactams with Tailored Specificity and Resistance Profiles

The development of this compound serves as a proof of concept for the utility of fluorine chemistry in modifying β-lactam antibiotics. The incorporation of fluorine or trifluoromethyl groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. mdpi.comresearchgate.nethovione.com This provides a platform for the rational design of next-generation fluorinated β-lactams with improved characteristics.

Future design strategies could focus on:

Targeted Specificity : By modifying the side chain of the fluorinated penicillin scaffold, it may be possible to create derivatives with enhanced affinity for specific PBPs in priority pathogens. This could lead to more targeted therapies with a lower risk of off-target effects.

Overcoming Resistance : Strategic placement of fluorine-containing groups could shield the β-lactam ring from hydrolysis by a wider range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. acs.orgacs.org Research into novel phosphonated CF3-β-lactams has shown that the presence of both fluorinated and phosphonate (B1237965) substituents can contribute to antibacterial activity. acs.org

Improved Pharmacokinetics : The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer plasma half-life. mdpi.comresearchgate.net Further optimization of the fluorination pattern could fine-tune these properties.

Development of Chemical Biology Tools Utilizing this compound Analogues

Penicillin and its derivatives have long been used as chemical probes to study bacterial cell wall biosynthesis. nih.govnih.gov The covalent nature of their interaction with PBPs makes them ideal for activity-based protein profiling (ABPP). nih.gov A this compound analogue could be developed into a powerful chemical biology tool by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule.

These probes could be used to:

Visualize PBP Activity : Fluorescently labeled this compound analogues would allow for the direct visualization of PBP activity in live bacteria using advanced microscopy techniques. nih.govacs.orgwhiterose.ac.uk This can provide insights into the spatial and temporal regulation of cell wall synthesis.

Identify Novel Drug Targets : By using these probes in proteomic-based approaches, it may be possible to identify not only the known PBP targets but also other proteins that interact with the antibiotic, potentially revealing new targets for antimicrobial drug development. frontiersin.org

Screen for New Antibiotics : A this compound-based probe could be used in high-throughput screening assays to identify new compounds that bind to PBPs or interfere with cell wall synthesis.

The development of such tools would be invaluable for fundamental research into bacterial physiology and for the discovery of new strategies to combat antibiotic resistance. whiterose.ac.ukfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Trifluoromethyl Penicillin V, and how do they differ from classical penicillin V synthesis?

  • Methodological Answer : Synthesis typically involves introducing the trifluoromethyl group into the penicillin backbone via electrophilic substitution or coupling reactions. Key reagents like trifluoromethyl-containing benzoyl chlorides (e.g., 4-(Trifluoromethyl)benzoyl chloride, CAS 329-15-7) are used for functionalization . Structural characterization requires nuclear magnetic resonance (NMR) for confirming the trifluoromethyl group’s position and high-performance liquid chromatography (HPLC) for purity assessment. Comparative studies with non-fluorinated analogs should include mass spectrometry to verify molecular weight changes .

Q. How can researchers design in vitro studies to evaluate the antibacterial efficacy of this compound against β-lactamase-producing strains?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with clinical isolates of Streptococcus spp. and β-lactamase-positive Staphylococcus aureus. Include clavulanic acid as a β-lactamase inhibitor in control wells to differentiate resistance mechanisms. Minimum inhibitory concentration (MIC) values should be compared to penicillin V to assess enhanced stability .

Q. What pharmacokinetic parameters should be prioritized in preliminary animal studies for this compound?

  • Methodological Answer : Focus on bioavailability, half-life (t½), and tissue distribution. Administer the compound orally and intravenously in rodent models, with plasma samples analyzed via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate area under the curve (AUC) and volume of distribution (Vd). Compare results to penicillin V to identify fluorination-related pharmacokinetic advantages .

Advanced Research Questions

Q. How can Monte Carlo simulations address uncertainty in predicting the clinical efficacy of this compound?

  • Methodological Answer : Model variability in MIC distributions, protein binding, and patient adherence using probabilistic frameworks. Input parameters should include pharmacokinetic data (e.g., AUC/MIC ratios) from preclinical studies. Sensitivity analysis can identify critical variables, such as fermenter biomass concentration, which significantly impacts production yield and cost variability .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological Answer : Conduct cross-species metabolite profiling using hepatocyte incubation assays (human, rat, and dog). Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Confirm enzyme-specific pathways (e.g., CYP450 vs. esterase-mediated hydrolysis) using chemical inhibitors or recombinant enzymes .

Q. How do molecular dynamics simulations enhance understanding of this compound’s binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform docking studies with PBP1A/2X structures (PDB IDs) to compare binding free energies (ΔG) between trifluoromethylated and non-fluorinated analogs. Use Amber or GROMACS for simulations, incorporating solvent effects and flexible side chains. Validate predictions with site-directed mutagenesis of key PBP residues .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting efficacy data arise (e.g., variable MICs in Gram-negative pathogens), apply subgroup analysis stratified by bacterial efflux pump expression levels (e.g., via qRT-PCR) .
  • Ethical and Reproducibility Standards : Adhere to NIH preclinical guidelines for animal studies, including sample size justification and randomization. Document synthetic protocols with CAS numbers for critical reagents to ensure reproducibility .

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